Tyrphostin AG 213

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tyrphostin AG 213 is a synthetic compound known for its inhibitory effects on protein tyrosine kinases, particularly the epidermal growth factor receptor kinase . Protein tyrosine kinases play a crucial role in regulating cell proliferation, differentiation, and signaling processes. Dysregulation of these kinases is associated with various diseases, including cancer, atherosclerosis, and psoriasis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin AG 213 involves the reaction of 3,4-dihydroxybenzaldehyde with 2-cyanoacetamide in the presence of a base, typically sodium ethoxide, to form the intermediate 2-cyano-3-(3,4-dihydroxyphenyl)-2-propenamide. This intermediate is then treated with thioacetamide to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Tyrphostin AG 213 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano and hydroxyl groups .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and bases like sodium ethoxide.

Oxidation and Reduction Reactions: this compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Major Products:

Substitution Products: Alkylated derivatives of this compound.

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydro derivatives.

Aplicaciones Científicas De Investigación

Cancer Research

Tyrphostin AG 213 has been extensively studied for its potential therapeutic effects in cancer treatment. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines through its action on the EGFR pathway.

- Case Study : In vitro studies demonstrated that AG 213 significantly inhibited EGF-dependent proliferation of keratinocytes, showcasing its potential use in skin cancers .

Vascular Biology

The compound is also investigated for its role in preventing restenosis, a condition characterized by the re-narrowing of blood vessels after surgical interventions.

- Case Study : Research indicated that this compound could inhibit smooth muscle cell proliferation induced by platelet-derived growth factor (PDGF), suggesting its application in treating vascular diseases . In animal models, AG 213 reduced mean percent stenosis significantly compared to controls.

Cell Signaling Studies

This compound serves as a valuable tool for studying cellular signaling mechanisms involving tyrosine phosphorylation.

Mecanismo De Acción

Tyrphostin AG 213 exerts its effects by inhibiting the activity of protein tyrosine kinases, particularly the epidermal growth factor receptor kinase . It binds to the active site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways involved in cell proliferation, differentiation, and survival .

Comparación Con Compuestos Similares

Tyrphostin AG 538: Another potent inhibitor of protein tyrosine kinases, particularly effective against the Mycobacterium tuberculosis Pup proteasome system.

Tyrphostin AG 555: Known for its inhibitory effects on DNA topoisomerase I activity.

Tyrphostin AG 18: A less potent inhibitor compared to Tyrphostin AG 213 and Tyrphostin AG 555.

Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting the epidermal growth factor receptor kinase. This specificity makes it a valuable tool in studying the role of this receptor in various cellular processes and diseases .

Propiedades

Fórmula molecular |

C10H8N2O2S |

|---|---|

Peso molecular |

220.25 g/mol |

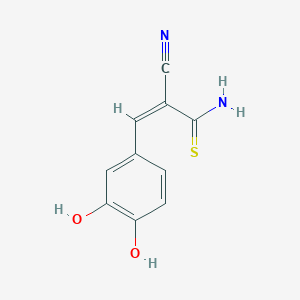

Nombre IUPAC |

(Z)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide |

InChI |

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3- |

Clave InChI |

ZGHQGWOETPXKLY-CLTKARDFSA-N |

SMILES isomérico |

C1=CC(=C(C=C1/C=C(/C#N)\C(=S)N)O)O |

SMILES canónico |

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O |

Pictogramas |

Irritant |

Sinónimos |

3,4-dihydroxy-alpha-cyanothiocinnamide 3,4-dihydroxy-alpha-cyanothiocinnamide, (E)-isomer AG 213 AG-213 AG213 alpha-cyano-3,4-dihydroxythiocinnamamide RG 50864 RG-50864 RG50864 tyrphostin 47 tyrphostin A47 tyrphostin AG-213 tyrphostin AG213 tyrphostin RG50864 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.